molecular formula C15H12Cl2N4O B2371672 (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide CAS No. 1355940-03-2

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2371672
CAS No.: 1355940-03-2
M. Wt: 335.19
InChI Key: NZGYWZJFAWZSEE-UHFFFAOYSA-N
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Description

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzaldehyde, undergoes a reaction with malononitrile in the presence of a base to form the cyano-dichlorophenyl intermediate.

    Pyrazole Formation: The intermediate is then reacted with 1-methylpyrazole under acidic conditions to form the desired pyrazolyl derivative.

    Final Coupling: The final step involves the coupling of the pyrazolyl derivative with an appropriate acrylamide derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenyl group can participate in π-π interactions, while the pyrazolyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[cyano-(2,4-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
  • (E)-N-[cyano-(2,3-difluorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
  • (E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

Uniqueness

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide is unique due to the specific positioning of the dichlorophenyl and pyrazolyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-21-9-10(8-19-21)5-6-14(22)20-13(7-18)11-3-2-4-12(16)15(11)17/h2-6,8-9,13H,1H3,(H,20,22)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGYWZJFAWZSEE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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